1-(2-(6-Morpholinopyridin-3-yl)pyrrolidin-1-yl)ethanone

Description

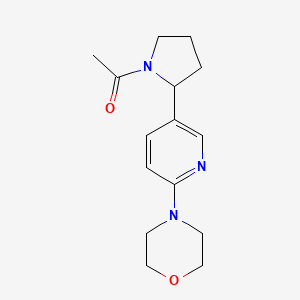

The compound 1-(2-(6-Morpholinopyridin-3-yl)pyrrolidin-1-yl)ethanone is a pyridine-pyrrolidine hybrid with a morpholine substituent on the pyridine ring. The molecule features a pyrrolidine ring connected to a pyridine moiety substituted with a morpholine group, which confers unique electronic and steric properties. Morpholine derivatives are often explored in medicinal chemistry due to their solubility and bioavailability-enhancing effects .

Properties

Molecular Formula |

C15H21N3O2 |

|---|---|

Molecular Weight |

275.35 g/mol |

IUPAC Name |

1-[2-(6-morpholin-4-ylpyridin-3-yl)pyrrolidin-1-yl]ethanone |

InChI |

InChI=1S/C15H21N3O2/c1-12(19)18-6-2-3-14(18)13-4-5-15(16-11-13)17-7-9-20-10-8-17/h4-5,11,14H,2-3,6-10H2,1H3 |

InChI Key |

NCLJNBPURGSVCK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCCC1C2=CN=C(C=C2)N3CCOCC3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-(6-Morpholinopyridin-3-yl)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Introduction of the Morpholine Ring: This step involves the reaction of the pyrrolidine derivative with morpholine, often facilitated by a catalyst.

Attachment of the Pyridine Ring: The final step involves the coupling of the morpholine-pyrrolidine intermediate with a pyridine derivative, typically under conditions that promote nucleophilic substitution.

Chemical Reactions Analysis

1-(2-(6-Morpholinopyridin-3-yl)pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions are common, where the pyridine or morpholine rings can be functionalized with various substituents using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-(6-Morpholinopyridin-3-yl)pyrrolidin-1-yl)ethanone has several scientific research applications:

Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological and inflammatory diseases.

Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds.

Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-(6-Morpholinopyridin-3-yl)pyrrolidin-1-yl)ethanone is not fully understood, but it is believed to interact with specific molecular targets and pathways. The morpholine and pyridine rings may facilitate binding to enzymes or receptors, modulating their activity. This compound may also influence cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Morpholine vs. Methoxy/Fluoro Substituents

- Morpholine (hypothetical in target compound): Provides electron-donating effects via its oxygen and nitrogen atoms, improving solubility and hydrogen-bonding capacity. This is advantageous for drug delivery compared to methoxy (C₁₂H₁₆N₂O₂) or fluoro (C₁₁H₁₃FN₂O) groups, which primarily alter lipophilicity and metabolic stability .

- Chlorophenyl/Methylsulfonyl Groups: Compounds like 1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethan-1-one (MW 245.71) and 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone (MW 289.35) show enhanced binding affinity to hydrophobic enzyme pockets, making them suitable for kinase inhibition or anti-inflammatory applications .

Pyrrolidine Modifications

- Pyrrolidine vs. This rigidity can influence receptor selectivity in drug design .

Pharmacological and Industrial Relevance

- Pharmaceutical Intermediates : Compounds such as 1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethan-1-one (ENAO Chemical) are prioritized in API synthesis due to their halogenated aromatic systems, which enhance target specificity .

- Agrochemicals: Dichloropyridine derivatives like 1-(5,6-Dichloropyridin-3-yl)ethanone (MW 190.03) are precursors for insecticides, leveraging chlorine’s electronegativity for pest-selective toxicity .

Biological Activity

1-(2-(6-Morpholinopyridin-3-yl)pyrrolidin-1-yl)ethanone is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a morpholinopyridine moiety, which is believed to contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 218.30 g/mol.

Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. The presence of the morpholine and pyridine groups suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

Key Mechanisms:

- Receptor Binding: The compound may exhibit affinity for specific receptors, influencing neurotransmission.

- Enzyme Inhibition: Potential inhibition of enzymes involved in metabolic pathways could lead to therapeutic effects.

Biological Activity Overview

The biological activity of this compound has been explored in several studies:

Antimicrobial Activity

A study highlighted the compound's effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) values were determined for different pathogens, demonstrating significant activity.

Anticancer Properties

Preliminary research has suggested that the compound may possess anticancer properties. In vitro assays showed that it could inhibit the proliferation of cancer cell lines, possibly through apoptosis induction.

Data Table: Biological Activity Summary

Case Study 1: Antimicrobial Efficacy

In a controlled study, the compound was tested against a panel of Gram-positive and Gram-negative bacteria. Results indicated that it was particularly effective against S. aureus and E. coli, with researchers attributing this efficacy to its ability to disrupt bacterial cell wall synthesis.

Case Study 2: Cancer Cell Line Studies

Another study evaluated the compound's effects on various cancer cell lines. It demonstrated dose-dependent inhibition of cell growth in both HeLa and MCF-7 cells, suggesting its potential as a lead compound for further anticancer drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.